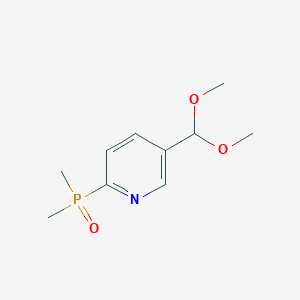
Methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-fluoro-5-sulfamoylbenzoate (C8H8FNO4S) is a chemical compound with the following structure:
O=S(C6H4(F)CO2CH3)(NH2).
It belongs to the class of sulfonamides and contains both fluorine and sulfamoyl functional groups. This compound has a molecular weight of 233.22 g/mol .Méthodes De Préparation
Synthetic Routes: The synthetic route for Methyl 2-fluoro-5-sulfamoylbenzoate involves the reaction of 2-fluoro-5-sulfamoylbenzoic acid with methanol. The reaction proceeds via esterification, resulting in the formation of the methyl ester .
Reaction Conditions:- Reactants: 2-fluoro-5-sulfamoylbenzoic acid, methanol
- Catalyst: Acid catalyst (e.g., sulfuric acid)
- Temperature: Typically reflux conditions
- Solvent: Methanol
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a basis for understanding its preparation.
Analyse Des Réactions Chimiques
Methyl 2-fluoro-5-sulfamoylbenzoate can undergo various reactions:
Esterification: Formation of the methyl ester from the corresponding carboxylic acid.
Hydrolysis: Conversion of the ester back to the carboxylic acid under acidic or basic conditions.
Substitution Reactions: Nucleophilic substitution at the fluorine position or the sulfamoyl nitrogen.
Reduction: Reduction of the carbonyl group to an alcohol.
Common reagents include methanol, strong acids, and reducing agents. The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Methyl 2-fluoro-5-sulfamoylbenzoate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing sulfonamide-based drugs.
Agrochemicals: Similar compounds are used in herbicides and pesticides.
Materials Science: Its derivatives could be useful in polymer chemistry.
Mécanisme D'action
The exact mechanism of action for Methyl 2-fluoro-5-sulfamoylbenzoate remains an area of ongoing research. It likely interacts with biological targets through its sulfonamide group, affecting enzyme activity or other cellular processes.
Comparaison Avec Des Composés Similaires
While Methyl 2-fluoro-5-sulfamoylbenzoate is unique due to its specific substitution pattern, similar compounds include other sulfonamides and esters of benzoic acids.
Propriétés
Formule moléculaire |
C8H7ClFNO4S |
|---|---|
Poids moléculaire |
267.66 g/mol |
Nom IUPAC |
methyl 2-chloro-4-fluoro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C8H7ClFNO4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3,(H2,11,13,14) |
Clé InChI |
IBXPYKCNFBRJQC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)





![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)




